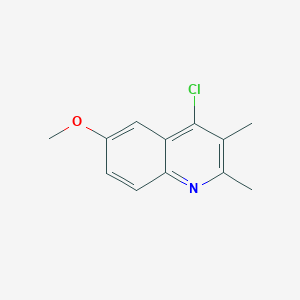

4-Chloro-6-methoxy-2,3-dimethylquinoline

Description

Historical Context and Evolution of Quinoline (B57606) Chemistry in Medicinal and Materials Science

The history of quinoline chemistry began in 1834 when it was first isolated from coal tar. iipseries.org Its initial applications were in the synthesis of dyes. However, the true significance of the quinoline scaffold emerged with the discovery of its presence in natural alkaloids, most notably quinine, which was extracted from the bark of the Cinchona tree and used for centuries to treat malaria. longdom.orgresearchgate.net This discovery propelled the quinoline nucleus into the forefront of medicinal chemistry, establishing it as a "privileged scaffold." researchgate.net

Over the decades, chemists have developed numerous methods for synthesizing the quinoline core, including named reactions like the Skraup, Friedländer, and Doebner-von Miller syntheses. ijpsjournal.comwikipedia.orgpharmaguideline.com These methods enabled the creation of a vast library of quinoline derivatives. Modifications to the basic quinoline structure led to the development of highly effective synthetic antimalarial drugs such as chloroquine (B1663885) and primaquine. researchgate.netglobalresearchonline.net Beyond antimalarials, quinoline derivatives have been investigated and developed for a wide array of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory applications, cementing the scaffold's importance in modern drug discovery. orientjchem.orgnih.govcornell.edu

Importance of Halogenation and Alkoxy Substitution in Heterocyclic Compound Design

The functionalization of heterocyclic scaffolds with specific substituents is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a molecule's physicochemical and biological properties. Halogenation and alkoxy substitution are two of the most powerful strategies in this regard.

Halogenation , the introduction of atoms like chlorine, bromine, or fluorine, can profoundly impact a molecule's characteristics. researchgate.net Adding a chlorine atom, as seen in 4-chloroquinolines, can enhance membrane permeability and binding affinity to biological targets. researchgate.netnih.gov This is often due to an increase in lipophilicity, which facilitates passage across biological membranes. mdpi.com Furthermore, a chloro group can act as a crucial reactive "handle." The carbon-chlorine bond at certain positions on the quinoline ring, particularly at the 4-position, is susceptible to nucleophilic substitution, allowing chemists to easily introduce a wide variety of other functional groups. chemimpex.com This reactivity makes chloro-substituted heterocycles valuable intermediates in the synthesis of more complex molecules. chemimpex.com In some cases, the presence of a halogen is essential for biological activity; for instance, the 7-chloro group in the antimalarial drug chloroquine is considered critical for its mechanism of action. acs.org

Alkoxy groups , such as the methoxy (B1213986) group (–OCH3), are also vital in compound design. An alkoxy group is an alkyl chain attached to an oxygen atom. youtube.comwikipedia.orgstudy.com The inclusion of a methoxy group can alter a molecule's electronic properties, solubility, and metabolic stability. fiveable.me It can participate in hydrogen bonding and influence how the molecule interacts with protein targets. fiveable.me Structure-activity relationship studies have often shown that the presence of a methoxy group on the quinoline ring can enhance the potency of compounds in various therapeutic areas, including anticancer and antiviral research. orientjchem.orgnih.gov

Overview of 4-Chloro-6-methoxy-2,3-dimethylquinoline within the Quinoline Compound Class

As a member of the substituted quinoline family, this compound is primarily recognized as a valuable chemical intermediate. The reactive chlorine atom at the 4-position makes it an ideal starting material for synthesizing a variety of other quinoline derivatives through nucleophilic substitution reactions. Researchers can leverage this reactivity to build more complex molecules with potential applications in medicinal chemistry and materials science. While specific, direct research on the biological applications of this compound is not extensively documented, its structural motifs are present in compounds studied for various therapeutic purposes. For example, compounds with similar substitution patterns, such as 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, have been synthesized as key intermediates for potential kinase inhibitors. atlantis-press.comresearchgate.net

Below are the key chemical properties of this compound.

Chemical Identity of this compound

| Property | Value |

|---|---|

| CAS Number | 3348-19-4 |

| Molecular Formula | C12H12ClNO |

| Molecular Weight | 221.68 g/mol |

| Canonical SMILES | CC1=C(C)N=C2C(=C1Cl)C=C(C=C2)OC |

| InChI Key | ZLVBPZLLFWZMMO-UHFFFAOYSA-N |

The combination of a reactive chloro group, an electron-donating methoxy group, and sterically influencing methyl groups makes this compound a tailored building block for creating novel and potentially bioactive molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12ClNO |

|---|---|

Molecular Weight |

221.68 g/mol |

IUPAC Name |

4-chloro-6-methoxy-2,3-dimethylquinoline |

InChI |

InChI=1S/C12H12ClNO/c1-7-8(2)14-11-5-4-9(15-3)6-10(11)12(7)13/h4-6H,1-3H3 |

InChI Key |

SDYBZILLXHHVNH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C2C=CC(=CC2=C1Cl)OC)C |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Chloro 6 Methoxy 2,3 Dimethylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of individual protons and carbons, allowing for the precise mapping of the molecule's connectivity.

Proton (¹H) NMR Spectral Analysis of Aromatic and Alkyl Protons

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For quinoline (B57606) derivatives, the aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. libretexts.org Alkyl protons, such as those on methyl groups, and protons of methoxy (B1213986) groups are found further upfield. libretexts.org

While a specific spectrum for 4-chloro-6-methoxy-2,3-dimethylquinoline is not publicly available, data from the closely related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline , provides significant insight. In its ¹H NMR spectrum (400 MHz, CDCl₃), the aromatic protons are observed at δ 8.05 (d, J = 9.2 Hz, 1H), δ 7.66 (dd, J = 9.2, 2.5 Hz, 1H), and δ 7.48 (d, J = 2.4 Hz, 1H). atlantis-press.com The methoxy group protons appear as a singlet at δ 3.99 (s, 3H), and the C2-methyl protons are seen at δ 2.64 (d, J = 5.0 Hz, 3H). atlantis-press.com

For the target molecule, this compound, one would expect to see signals for two distinct methyl groups and the methoxy group in the alkyl region. The aromatic region would display signals corresponding to the three protons on the benzene (B151609) ring portion of the quinoline system.

Table 1: Representative ¹H NMR Chemical Shifts for a Structurally Similar Quinoline Derivative Data for 4-chloro-6-methoxy-2-methyl-3-nitroquinoline in CDCl₃. atlantis-press.com

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H | 8.05 | d | 9.2 |

| Aromatic H | 7.66 | dd | 9.2, 2.5 |

| Aromatic H | 7.48 | d | 2.4 |

| Methoxy (OCH₃) | 3.99 | s | N/A |

| Methyl (CH₃) | 2.64 | d | 5.0 |

Carbon-13 (¹³C) NMR and DEPT-135 Spectroscopy for Carbon Framework Determination

Carbon-13 (¹³C) NMR spectroscopy maps the carbon backbone of a molecule. Quaternary carbons (C), methine carbons (CH), methylene (B1212753) carbons (CH₂), and methyl carbons (CH₃) exhibit distinct signals. The DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is particularly useful as it differentiates these carbon types: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative, and quaternary carbons are absent.

For a related compound, 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline , ¹³C NMR and DEPT-135 spectra provided a clear assignment of its more complex carbon framework. mdpi.com In this example, 11 quaternary carbons were identified by their presence in the ¹³C spectrum and absence in the DEPT-135 spectrum. mdpi.com The signals for CH carbons appeared in both spectra. mdpi.com

In this compound, one would anticipate signals for the two methyl carbons and the methoxy carbon in the upfield region (typically δ 15-60 ppm). The aromatic and heterocyclic carbons would appear further downfield (δ 100-160 ppm). The DEPT-135 spectrum would be instrumental in confirming the signals for the two CH₃ groups (positive), the three aromatic CH groups (positive), and distinguishing them from the seven quaternary carbons (absent).

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments establish correlations between nuclei, confirming the structural assembly.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, revealing which protons are neighbors in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons to their respective carbons (¹H-¹³C), allowing for unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows couplings between protons and carbons over two to three bonds, which is crucial for connecting molecular fragments and assigning quaternary carbons.

In the analysis of the related diarylquinoline, these techniques were vital. mdpi.com For instance, HMBC would be used to confirm the position of the methoxy group by showing a correlation between the methoxy protons and the C-6 carbon. Likewise, correlations between the methyl protons and the C-2 and C-3 carbons would definitively establish their locations on the quinoline ring.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecular bonds. Each functional group has characteristic absorption frequencies, making this a powerful tool for functional group identification.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrational Modes

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a "molecular fingerprint." For a substituted quinoline like the target compound, key vibrational modes can be predicted. Analysis of a similar structure, 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline, revealed characteristic peaks at 2959 cm⁻¹ for the methoxy group (OCH₃) and 1619 cm⁻¹ for the C=N bond within the quinoline ring. mdpi.com Vibrations corresponding to aromatic C-H bonds and the C-O ether linkage were also identified. mdpi.com

For this compound, the FT-IR spectrum is expected to show characteristic bands for:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

Alkyl C-H stretching: From the methyl and methoxy groups, appearing just below 3000 cm⁻¹.

C=C and C=N stretching: Within the aromatic system, these appear in the 1620-1450 cm⁻¹ region.

C-O stretching: The strong ether stretch for the methoxy group is expected around 1250 cm⁻¹.

C-Cl stretching: This vibration typically occurs in the 1100-800 cm⁻¹ region.

Table 2: Expected FT-IR Vibrational Modes for this compound Based on data from structurally related compounds. mdpi.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | ~3050 - 3100 |

| C-H Stretch (Alkyl) | -CH₃, -OCH₃ | ~2850 - 2960 |

| C=N / C=C Stretch | Quinoline Ring | ~1450 - 1620 |

| C-O Stretch (Ether) | Ar-O-CH₃ | ~1250 |

| C-Cl Stretch | Ar-Cl | ~800 - 1100 |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. It relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar, symmetric bonds and aromatic systems.

Studies on various quinoline derivatives show that they give rise to intense Raman signals due to their chromophoric groups and highly symmetric molecular structures. researchgate.net The protonation at the nitrogen atom can cause dramatic changes in the Raman bands in the 1500-1650 cm⁻¹ region, which are considered marker bands for quinoline compounds. researchgate.net For halogenated quinolines, such as 4,7-dichloroquinoline, characteristic bands related to the C-Cl bond vibrations have been identified. researchgate.net For this compound, Raman spectroscopy would be particularly useful for characterizing the vibrations of the quinoline ring system and the C-Cl bond, providing data that complements the FT-IR spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination (e.g., ESI-MS)

No experimental mass spectrometry data, including from techniques like Electrospray Ionization (ESI-MS), has been published for this compound. Such an analysis would be crucial for confirming the molecular weight of 221.68 Da (for the most common isotopes) and for elucidating its fragmentation pathways, which would offer insights into the molecule's structural stability and the connectivity of its substituent groups.

X-ray Crystallography for Solid-State Structural Analysis

Similarly, there are no published reports on the single-crystal X-ray diffraction analysis of this compound. This means that critical information regarding its solid-state architecture remains undetermined.

Without experimental data, the crystal system, space group, and the dimensions of the unit cell for this compound are unknown.

The precise three-dimensional conformation, including the planarity of the bicyclic quinoline core and the torsion angles of the methoxy and methyl substituents relative to the ring, has not been experimentally determined.

The specific intermolecular forces, such as potential hydrogen bonds, C–H···π interactions, or π-π stacking, that govern the crystal packing of this compound in the solid state are not documented.

Computational and Theoretical Investigations of 4 Chloro 6 Methoxy 2,3 Dimethylquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern chemical research, providing a robust framework for investigating the intricacies of molecular systems. DFT methods are utilized to determine the electronic structure and energetic properties of 4-Chloro-6-methoxy-2,3-dimethylquinoline with a high degree of accuracy.

The initial step in the computational analysis of this compound involves geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 4-Chloro-6,7-dimethoxyquinoline, the quinoline (B57606) ring system is nearly planar. nih.gov It is anticipated that the quinoline core of this compound would also exhibit a high degree of planarity.

The energetic stability of the molecule is also assessed through these calculations. The total energy obtained from the optimized geometry is a critical parameter for comparing the relative stabilities of different conformers or isomers. Furthermore, the calculation of vibrational frequencies can confirm that the optimized structure is a true energy minimum, as indicated by the absence of imaginary frequencies.

A hypothetical table of selected optimized geometrical parameters for this compound, based on typical values for similar quinoline derivatives, is presented below.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C4-Cl | 1.74 Å |

| Bond Length | C6-O | 1.36 Å |

| Bond Length | O-CH3 | 1.43 Å |

| Bond Angle | C3-C4-C4a | 121° |

| Bond Angle | C5-C6-C7 | 120° |

The electronic properties of this compound are elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region of the molecule most likely to donate electrons in a chemical reaction, while the LUMO indicates the region most susceptible to accepting electrons. The spatial distribution of these orbitals reveals potential sites for electrophilic and nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more easily excited and thus more reactive. From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Hypothetical Electronic Properties of this compound

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Energy Gap | 4.7 eV |

| Electronegativity (χ) | 4.15 eV |

| Chemical Hardness (η) | 2.35 eV |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map displays regions of varying electrostatic potential on the molecular surface. Electronegative regions, shown in shades of red, indicate areas with a high electron density and are susceptible to electrophilic attack. In contrast, electropositive regions, depicted in blue, are electron-deficient and represent likely sites for nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy (B1213986) group, highlighting these as primary sites for interaction with electrophiles. The area around the chlorine atom would also exhibit negative potential. Conversely, the hydrogen atoms of the methyl groups and the quinoline ring would be characterized by positive potential. Such analysis is instrumental in understanding intermolecular interactions. nih.gov

Spectroscopic Property Prediction and Validation

Computational methods are also employed to predict the spectroscopic signatures of this compound, which can then be compared with experimental spectra for validation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predicted shifts are typically correlated with experimental data to confirm the molecular structure. For instance, the ¹H NMR spectrum of the related 4-Chloro-6,7-dimethoxyquinoline shows distinct signals for the aromatic protons and the methoxy groups. nih.gov A similar pattern would be expected for the target compound, with characteristic shifts for the methyl and methoxy protons.

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift | Atom | Predicted ¹³C Shift |

|---|---|---|---|

| H5 | 7.8 | C2 | 158.0 |

| H7 | 7.4 | C3 | 125.0 |

| H8 | 8.1 | C4 | 145.0 |

| CH3 (at C2) | 2.5 | C4a | 148.0 |

| CH3 (at C3) | 2.4 | C5 | 122.0 |

The vibrational spectra (Infrared and Raman) of this compound can be simulated through frequency calculations using DFT. These calculations predict the frequencies and intensities of the vibrational modes of the molecule, which correspond to specific bond stretches, bends, and torsions. Comparing the computed spectra with experimental FTIR and FT-Raman data aids in the assignment of the observed spectral bands. Computational studies on similar molecules, like 2-chloro-6-methoxypyridine, have demonstrated good agreement between theoretical and experimental vibrational frequencies. nih.gov

Similarly, the electronic (UV-Vis) absorption spectrum can be predicted using Time-Dependent DFT (TD-DFT) calculations. This method provides information about the electronic transitions between molecular orbitals, including their wavelengths and oscillator strengths. These theoretical predictions can help in interpreting the experimental UV-Vis spectrum and understanding the electronic structure of the molecule.

Table 4: Hypothetical Predicted Vibrational and Electronic Spectral Data for this compound

| Spectrum | Predicted Wavenumber/Wavelength | Assignment |

|---|---|---|

| IR | ~3050 cm⁻¹ | Aromatic C-H stretch |

| IR | ~1600 cm⁻¹ | C=C/C=N stretch (ring) |

| IR | ~1250 cm⁻¹ | C-O stretch (methoxy) |

| IR | ~750 cm⁻¹ | C-Cl stretch |

| UV-Vis | ~320 nm | π → π* transition |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

No information available.

Binding Affinity Prediction for Potential Biological Targets

No information available.

Conformational Analysis and Ligand Pose Generation

No information available.

Structure Activity Relationship Sar Studies of 4 Chloro 6 Methoxy 2,3 Dimethylquinoline Derivatives in Biological Contexts

Influence of Halogen (Chloro) Substitution on Biological Activity

The presence and position of a halogen atom on a pharmacologically active molecule can dramatically alter its potency, selectivity, and pharmacokinetic properties. In the context of the quinoline (B57606) scaffold, a chloro substitution at the 4-position has well-documented effects.

Electronic and Steric Effects of Chlorine at Position 4

The chlorine atom at the 4-position of the quinoline ring exerts a significant influence on the molecule's electronic properties. Due to its high electronegativity, chlorine acts as an electron-withdrawing group, which decreases the electron density of the aromatic ring system. This electronic pull makes the 4-position more susceptible to nucleophilic substitution reactions. researchgate.netmdpi.com Studies on chloroquinolines have shown that the reactivity at this position is a key factor in the synthesis of various derivatives, as the chloro group can be displaced by different nucleophiles to generate new analogues. mdpi.comresearchgate.net The presence of an electron-withdrawing group is often a requirement for certain biological activities. nih.gov From a steric perspective, the chlorine atom is relatively small, minimizing steric hindrance and often allowing the molecule to fit into specific binding pockets.

Table 1: Electronic and Steric Properties of the Chloro Group at C4

| Property | Description | Implication for Biological Activity |

| Electronic Effect | Inductively electron-withdrawing. | Increases the electrophilicity of the C4 carbon, making it a key site for nucleophilic attack and derivatization. researchgate.netmdpi.com |

| Steric Effect | Relatively small atomic radius. | Poses minimal steric hindrance, allowing for favorable interactions within a target's binding site. |

| Halogen Bonding | Can act as a halogen bond donor. | The electropositive crown (σ-hole) on the chlorine atom can form non-covalent interactions with Lewis bases like backbone carbonyl oxygens in proteins, potentially enhancing binding affinity. acs.org |

Role of Halogens in Enhancing Lipophilicity and Membrane Permeability

Lipophilicity is a critical physicochemical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADMET) profile. nih.gov It plays a direct role in a molecule's ability to permeate biological membranes. nih.gov The introduction of a halogen atom, such as chlorine, onto an aromatic scaffold generally increases the molecule's lipophilicity. mdpi.com This increased lipophilicity can enhance the passive diffusion of the compound across cell membranes, which is crucial for reaching intracellular targets. nih.govnih.gov Studies on halogenated quinoline derivatives have shown that their calculated LogP values are indicative of good lipophilicity and membrane permeability, which are desirable traits for centrally active agents. nih.gov

Table 2: Impact of Halogenation on Lipophilicity

| Feature | Effect | Rationale |

| Lipophilicity (LogP) | Increased | The substitution of a hydrogen atom with a larger, less polar halogen atom like chlorine increases the molecule's non-polar surface area. mdpi.com |

| Membrane Permeability | Enhanced | Higher lipophilicity generally correlates with improved ability to cross the lipid bilayers of cell membranes through passive transport. nih.govnih.gov |

| Aqueous Solubility | Decreased | An increase in lipophilicity typically leads to a corresponding decrease in solubility in aqueous environments. |

Impact of Methoxy (B1213986) Substitution on Quinoline Bioactivity

Modulation of Molecular Interactions via Methoxy Functionality

The methoxy group can participate in several types of non-covalent interactions that are crucial for ligand-receptor binding. The oxygen atom can act as a hydrogen bond acceptor, forming hydrogen bonds with suitable donor groups on a protein, such as the side chain of a glutamine residue. nih.gov Simultaneously, the methyl portion of the methoxy group is non-polar and can engage in favorable hydrophobic or van der Waals interactions within a hydrophobic pocket of a binding site. nih.gov This dual-interaction capability allows the methoxy group to anchor the molecule within a binding site through a combination of directed hydrogen bonds and broader hydrophobic contacts. nih.gov

Table 3: Contributions of the 6-Methoxy Group to Molecular Interactions

| Interaction Type | Participating Moiety | Example from Research |

| Hydrogen Bonding | Oxygen Atom | The oxygen atom can act as a hydrogen bond acceptor, interacting with amino acid residues like Gln 986. nih.gov |

| Hydrophobic Interactions | Methyl Group | The methyl group can fit into hydrophobic pockets formed by non-polar amino acid side chains such as Phe, Tyr, and Ile. nih.gov |

Role of Dimethyl Substitution on the Quinoline Scaffold

Table 4: Potential Roles of 2,3-Dimethyl Groups on the Quinoline Scaffold

| Role | Description |

| Increased Lipophilicity | Adds non-polar character to the molecule, potentially improving cell membrane penetration. |

| Steric Influence | The size and position of the methyl groups can enforce a specific conformation required for binding and can provide selectivity by preventing binding to other proteins. |

| Metabolic Shielding | Can protect adjacent parts of the molecule from metabolic enzymes, potentially increasing bioavailability and duration of action. |

| Hydrophobic Interactions | Can engage in van der Waals and hydrophobic interactions within the active site of a biological target. nih.gov |

Steric Hindrance and Hydrophobic Interactions of Methyl Groups at Positions 2 and 3

The two methyl groups at the C2 and C3 positions of the pyridine (B92270) ring significantly influence the molecule's interaction with protein binding sites. These groups introduce steric bulk, a three-dimensional size and shape, which can either prevent or facilitate a reaction or interaction. youtube.com This steric hindrance plays a crucial role in determining the molecule's binding orientation and selectivity for a specific receptor. wikipedia.org

| Compound Type | Modification | Observed Effect | Likely Contribution |

|---|---|---|---|

| Thrombin Inhibitors | Addition of hydrophobic side chains | Increased binding affinity | Enhanced hydrophobic interactions within the S3 pocket. nih.gov |

| Bcr-Abl Kinase Inhibitors | Addition of trifluoromethyl group | ~36-fold improvement over imatinib | Utilization of a hydrophobic pocket. wikipedia.org |

| General | Introduction of methyl groups | Can improve plasmatic stability | Steric hindrance can protect labile functional groups (e.g., lactones) from hydrolysis. |

Conformational Flexibility and Receptor Binding Specificity

The quinoline ring system is an inherently rigid, planar scaffold. nih.gov This rigidity is a desirable trait in drug design, as it reduces the entropic penalty upon binding to a receptor. While the core is rigid, the molecule as a whole possesses some conformational flexibility, particularly concerning how it orients itself within a binding cleft. wikipedia.orgnih.gov

The presence of the 2,3-dimethyl substitution pattern significantly restricts the rotational freedom around the bonds connecting the quinoline core to a potential binding partner. This conformational constraint can lead to higher receptor binding specificity. By pre-organizing the molecule into a conformation that is favorable for binding to a specific target, the energy barrier for binding is lowered, potentially increasing potency. Conversely, this rigidity might prevent the molecule from adopting the necessary conformation to bind to off-target proteins, thereby enhancing selectivity. The ability of a ligand to adopt an extended conformation to occupy an ATP-binding site and an adjacent hydrophobic pocket is a known mechanism for quinoline-based kinase inhibitors. nih.gov The specific substitution pattern of 4-Chloro-6-methoxy-2,3-dimethylquinoline would influence its ability to adopt such a conformation.

Comparative Analysis of Substituent Effects Across Quinoline Derivatives

The biological activity of a quinoline derivative is not merely a sum of its parts; the interplay between substituents and their relative positions is critical.

Positional Isomerism and its Impact on SAR

The specific placement of substituents on the quinoline ring dramatically affects the molecule's electronic properties and, consequently, its biological activity. Shifting a functional group to a different position, creating a positional isomer or regioisomer, can lead to vastly different pharmacological profiles. rsc.org

For example, studies on other quinoline derivatives have shown that moving a substituent from one position to another can significantly alter inhibitory action. nih.gov The 4-chloro group in the subject molecule makes the pyridine part of the nucleus electron-deficient. Moving this electron-withdrawing group to another position, such as C7 (as seen in chloroquine), would redistribute the electron density across the ring system, altering its reactivity and potential hydrogen bonding capabilities. nih.gov Similarly, the 6-methoxy group is an electron-donating group. Its position on the benzene (B151609) portion of the scaffold is known to be biologically favorable in certain contexts compared to an unsubstituted or methyl-substituted analog. nih.gov Changing its location to C8, for instance, would alter its electronic influence and steric interaction with adjacent parts of a receptor. The distinct biological activities observed among positional isomers underscore the importance of precise substituent placement in drug design. rsc.org

| Isomer Feature | Example Position | General Impact on SAR | Reference Principle |

|---|---|---|---|

| Chloro Group Position | C4 vs. C7 | Alters electron density on the quinoline nitrogen, affecting pKa and interaction with targets like heme in malaria parasites. | SAR of antimalarials like chloroquine (B1663885) highlights the importance of the C7-chloro group. nih.gov |

| Methoxy Group Position | C6 vs. C8 | Changes electronic and steric profile. The 6-methoxy group has been shown to be favorable for certain antibacterial activities. nih.gov An 8-methoxy group would present a different steric and electronic environment. | SAR studies show biological preference for the 6-methoxy group in some quinoline series. nih.gov |

| Substituent on Phenyl Ring | Position 4 vs. Position 3 | A change in the position of a fluoro group on a phenyl ring attached to a quinoline hybrid from position 4 to 3 was found to lower inhibitory action against α-glucosidase. nih.gov | Demonstrates high sensitivity of receptor binding to the exact location of substituents. nih.gov |

Synergistic Effects of Multiple Substituents (Chloro, Methoxy, Dimethyl)

The combination of the chloro, methoxy, and dimethyl groups on the quinoline scaffold can produce synergistic effects, where the resulting biological activity is greater than the sum of the individual contributions. nih.gov Each substituent modulates the properties of the others, creating a unique molecule with a specific electronic, steric, and hydrophobic profile.

The 4-chloro group is strongly electron-withdrawing, which influences the basicity of the quinoline nitrogen. nih.gov The 6-methoxy group is electron-donating, affecting the properties of the carbocyclic ring. nih.gov The 2,3-dimethyl groups provide steric bulk and hydrophobicity near the nitrogen atom. wikipedia.org

This specific combination results in a complex interplay:

Electronic Synergy : The electron-donating methoxy group and the electron-withdrawing chloro group create a distinct electronic dipole across the molecule, which can be critical for orientation and binding within a polar receptor site.

Steric/Hydrophobic Synergy : The hydrophobic methyl groups can work in concert with other parts of the molecule, such as the chloro-substituted ring, to optimize interactions. For example, a hydrophobic interaction from the methyl groups could enhance the strength of a nearby hydrogen bond formed by another part of the molecule, a phenomenon known as cooperativity. nih.gov The production of hybrid molecules often leads to higher pharmacological activity, indicating a synergistic effect of the introduced moieties. nih.gov

Medicinal Chemistry and Biological Activity Studies of Quinoline Derivatives Relevant to 4 Chloro 6 Methoxy 2,3 Dimethylquinoline

Design Principles for Quinoline-Based Pharmacological Agents

The quinoline (B57606) ring system is a cornerstone in the development of new therapeutic agents due to its established presence in a wide array of biologically active compounds. nih.govbohrium.comnih.gov This section explores the fundamental principles that guide the design of quinoline-based drugs, focusing on the inherent advantages of the quinoline scaffold and the strategies employed to fine-tune its biological activity.

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a broad range of pharmacological activities. The quinoline ring, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a quintessential example of such a scaffold. nih.govbohrium.comnih.goveurekaselect.com Its structural rigidity, combined with the presence of a nitrogen atom, allows for a variety of intermolecular interactions with biological macromolecules, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions.

The versatility of the quinoline nucleus is evident in the diverse pharmacological activities displayed by its derivatives, which include antimicrobial, anticancer, antimalarial, anti-inflammatory, and neuroprotective properties. nih.govnih.govnih.gov This wide range of activities has made the quinoline scaffold a focal point for medicinal chemists in the quest for novel therapeutic agents. bohrium.comnih.gov The synthetic accessibility of the quinoline ring system further enhances its appeal, allowing for the generation of large libraries of structurally diverse derivatives for biological screening. nih.goveurekaselect.com

The biological activity of quinoline derivatives can be significantly influenced by the nature and position of substituents on the quinoline ring. nih.govnih.gov Medicinal chemists employ various strategies to modify the basic quinoline scaffold to enhance potency, selectivity, and pharmacokinetic properties. Common modification strategies include:

Substitution at Various Positions: The introduction of different functional groups at various positions of the quinoline ring can dramatically alter the compound's biological profile. For instance, substitutions at the C-2, C-4, and C-6 positions have been shown to modulate the antifungal activity of quinoline derivatives. nih.gov Similarly, modifications at other positions can influence antibacterial, antiviral, and anticancer activities. nih.govnih.gov

Molecular Hybridization: This strategy involves combining the quinoline scaffold with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or novel activities. For example, incorporating a 1,2,3-triazole ring into the quinoline structure has been explored to develop potent antibacterial agents. nih.gov

Isosteric Replacement: Replacing certain atoms or groups with others that have similar physical or chemical properties (isosteres) can lead to improved biological activity or reduced toxicity. This is a common tactic used to fine-tune the properties of a lead compound.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how changes in the molecular structure of a compound affect its biological activity is crucial for rational drug design. mdpi.comresearchgate.net By synthesizing and testing a series of related quinoline derivatives, researchers can identify the key structural features required for a specific biological effect, which then guides the design of more potent and selective analogs.

These strategies, often used in combination, allow for the systematic optimization of quinoline-based compounds, transforming a basic scaffold into a highly specific and effective therapeutic agent.

Investigations into Antimicrobial Activities

Quinoline derivatives have a long and successful history as antimicrobial agents. This section details the evaluation of their activity against various bacterial strains, explores their mechanisms of action, and discusses their potential as antifungal and antiprotozoal agents.

A significant body of research has been dedicated to evaluating the antibacterial efficacy of various quinoline derivatives against a broad spectrum of pathogenic bacteria, including both Gram-positive and Gram-negative strains. biointerfaceresearch.comnih.gov Studies have consistently demonstrated that certain quinoline-based compounds exhibit potent activity against clinically relevant bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes. nih.govbiointerfaceresearch.com

The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a standard measure of antibacterial potency. The following interactive table summarizes the MIC values of selected quinoline derivatives against various bacterial strains as reported in the literature.

| Compound/Derivative | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Streptococcus pyogenes (MIC, µg/mL) |

| Compound 9 | 0.12 | 0.12 | >1024 | 8 |

| Compound 10 | 0.24 | 0.12 | >1024 | 32 |

| Compound 11 | 0.12 | 0.12 | >1024 | 8 |

| Compound 12 | 0.24 | 0.12 | 512 | 256 |

| Compound 13 | 0.12 | 0.12 | 512 | 128 |

| Compound 14 | 0.12 | 0.12 | 512 | 64 |

| Compound 26 | 0.98 | 0.49 | Inactive | Not Reported |

| Derivative 63b | Not Reported | 100 | Not Reported | Not Reported |

| Derivative 63f | Not Reported | 100 | Not Reported | Not Reported |

| Derivative 63h | Not Reported | 100 | Not Reported | Not Reported |

| Derivative 63i | Not Reported | 100 | Not Reported | Not Reported |

| Derivative 63k | Not Reported | Not Reported | 100 | Not Reported |

| Derivative 63l | Not Reported | 100 | Not Reported | Not Reported |

| HT61 | Effective | Not Reported | Not Reported | Not Reported |

Data sourced from multiple studies and presented for comparative purposes. nih.govbiointerfaceresearch.comnih.gov

It is important to note that the antibacterial activity of quinoline derivatives is highly dependent on their specific chemical structure. nih.govbiointerfaceresearch.com For example, some derivatives show broad-spectrum activity against both Gram-positive and Gram-negative bacteria, while others may be more selective for a particular class of bacteria.

The antibacterial action of a major class of quinoline-based antibiotics, the fluoroquinolones, is primarily attributed to their ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.govnih.govresearchgate.net These enzymes are crucial for DNA replication, repair, and recombination.

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process that is essential for the initiation of DNA replication and transcription. nih.govmdpi.com

Topoisomerase IV: This enzyme plays a key role in the decatenation (separation) of newly replicated daughter chromosomes. nih.govresearchgate.net

Quinolones bind to the complex formed between these enzymes and the bacterial DNA, effectively trapping the enzyme on the DNA strand. nih.govresearchgate.net This leads to the formation of a stable drug-enzyme-DNA complex that blocks the progression of the replication fork, ultimately resulting in the inhibition of DNA synthesis and bacterial cell death. nih.govmdpi.comresearchgate.net The bactericidal effect at higher concentrations is often associated with the release of double-strand DNA breaks from these trapped complexes. nih.govresearchgate.net

While the inhibition of DNA gyrase and topoisomerase IV is a well-established mechanism for many quinolone antibiotics, other quinoline derivatives may exert their antimicrobial effects through different pathways. nih.gov

Beyond their antibacterial properties, quinoline derivatives have also been investigated for their potential as antifungal and antiprotozoal agents. nih.govrsc.orgresearchgate.net

Antifungal Activity: Several studies have demonstrated the efficacy of certain quinoline derivatives against a range of fungal pathogens, including species of Candida and dermatophytes. nih.govresearchgate.net For instance, some synthesized quinoline compounds have shown selective action against dermatophytes, while others were more effective against Candida species. nih.gov The mechanism of antifungal action for many quinoline derivatives is still under investigation but may involve disruption of the fungal cell membrane, inhibition of essential enzymes, or interference with fungal DNA. acs.org

Antiprotozoal Activity: The quinoline scaffold is famously present in quinine and its synthetic analogs like chloroquine (B1663885), which have been mainstays in the treatment of malaria. More recent research has explored the activity of novel quinoline derivatives against a broader range of protozoan parasites. nih.gov Studies have shown that some quinoline derivatives exhibit significant in vitro activity against trypanosomatid protozoa, which are responsible for diseases such as sleeping sickness (Trypanosoma brucei), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania infantum). researchgate.net The development of new quinoline-based antiprotozoal agents is a promising area of research, particularly in the face of growing drug resistance to existing therapies.

Research on Anticancer Properties

Quinoline derivatives have been extensively investigated for their potential as anticancer agents. The presence of substituents such as chloro and methoxy (B1213986) groups on the quinoline ring is often associated with enhanced biological activity.

Evaluation of Cytotoxic Effects on Cancer Cell Lines (e.g., MCF-7, PC-3, HCT-116, MIA PaCa-2)

The cytotoxic potential of quinoline derivatives has been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity. For instance, various 4-anilinoquinazoline analogues, which share a core structure with quinolines, have shown significant anticancer efficacy. One such compound, DW-8, was particularly effective against colorectal cancer cell lines HCT116, HT29, and SW620, with IC50 values of 8.50 µM, 5.80 µM, and 6.15 µM, respectively.

Studies on other quinoline derivatives have also revealed potent cytotoxic effects. For example, a series of 7-chloro-(4-thioalkylquinoline) derivatives exhibited notable cytotoxicity against colon carcinoma cell lines HCT116 and HCT116p53−/−, with some compounds showing IC50 values in the low micromolar range (1.99–4.9 µM). Similarly, pyrimidine thione derivatives have been shown to induce cytotoxicity in both MCF-7 (breast cancer) and HCT-116 cell lines. The flavonoid-rich ethyl acetate fraction of Syzygium samarangense leaf extract, which contains compounds with quinoline-like structures, demonstrated a median inhibitory concentration (IC50) of 7.2 mcg/mL in MCF-7 cells.

Table 1: Cytotoxic Activity of Selected Quinoline Derivatives on Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound Class | Cell Line | Cancer Type | IC50 Value (µM) |

|---|---|---|---|

| 4-Anilinoquinazoline (DW-8) | HCT116 | Colon Cancer | 8.50 |

| 4-Anilinoquinazoline (DW-8) | HT29 | Colon Cancer | 5.80 |

| 4-Anilinoquinazoline (DW-8) | SW620 | Colon Cancer | 6.15 |

| 7-Chloro-(4-thioalkylquinoline) | HCT116 | Colon Cancer | 1.99 - 4.9 |

| 7-Chloro-(4-thioalkylquinoline) | HCT116p53-/- | Colon Cancer | 2.24 - 4.98 |

| Quinazoline-chalcone (14g) | HCT-116 | Colon Cancer | < 1.81 |

| Quinazoline-chalcone (14g) | MCF7 | Breast Cancer | < 1.81 |

Modulation of Cellular Pathways (e.g., PI3K/Akt/mTOR pathway, DHODH inhibition)

The anticancer effects of quinoline derivatives are often mediated through their interaction with critical cellular signaling pathways that regulate cell growth, proliferation, and survival.

The PI3K/Akt/mTOR pathway is a central signaling cascade that is frequently hyperactivated in many cancers, promoting tumor cell proliferation and resistance to apoptosis. nih.gov Several quinoline derivatives have been developed as inhibitors of this pathway. researchgate.net By targeting key kinases like PI3K and mTOR, these compounds can effectively disrupt downstream signaling, leading to decreased cell growth and survival. nih.gov The development of dual PI3K/mTOR inhibitors represents a promising therapeutic strategy, and quinoline-based compounds have shown potential in this area. researchgate.net

Another important target is Dihydroorotate Dehydrogenase (DHODH) , a key enzyme in the de novo pyrimidine biosynthesis pathway. researchgate.net Rapidly proliferating cancer cells are highly dependent on this pathway for the synthesis of DNA and RNA precursors. researchgate.net Inhibition of DHODH depletes the pyrimidine pool, thereby halting cell proliferation and inducing cell death. researchgate.netresearchgate.net Quinoline-based structures have been identified as potent DHODH inhibitors, suggesting that this mechanism contributes significantly to their anticancer activity. researchgate.net

Induction of Apoptosis in Cancer Cells

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A key mechanism by which many anticancer agents exert their effects is through the induction of apoptosis. Research has shown that various quinoline and quinazoline derivatives are potent inducers of apoptosis in cancer cells.

For example, the quinoline derivative [5-(3-chloro-oxo-4-phenyl-cyclobutyl)-quinoli-8-yl-oxy] acetic acid hydrazide (CQAH) has been observed to cause substantial apoptotic effects in HCT116 and LoVo human colon cancer cell lines. researchgate.net This is characterized by morphological changes like cell shrinkage and chromatin condensation. researchgate.net Mechanistically, these compounds can trigger the intrinsic (mitochondrial) apoptosis pathway. This involves the activation of key proteins such as caspase-9 and the executioner caspases-3 and 7, leading to nuclear fragmentation and cell death. Furthermore, some quinoline derivatives have been shown to down-regulate the expression of anti-apoptotic proteins like Bcl-2, which further shifts the cellular balance towards apoptosis. nih.govnih.gov

Other Emerging Biological Activities and Potential Targets

Beyond their direct anticancer effects, quinoline derivatives are being explored for their ability to modulate other biological processes and targets relevant to disease treatment.

Enzyme Inhibition Studies (e.g., Dihydroorotate Dehydrogenase, DHODH; mGluR1 antagonists)

As mentioned, Dihydroorotate Dehydrogenase (DHODH) is a critical enzyme for pyrimidine synthesis and a validated target for cancer therapy. researchgate.netgoogle.com The development of quinoline-based DHODH inhibitors is an active area of research, as these compounds can effectively suppress the growth of various cancer cells by disrupting nucleotide metabolism. researchgate.net

In a different therapeutic area, quinoline derivatives have been identified as antagonists of the metabotropic glutamate receptor subtype 1 (mGluR1) . The mGluR family of receptors plays a significant role in modulating synaptic activity in the central nervous system, and their dysfunction is implicated in various neurological and psychiatric disorders. biointerfaceresearch.com A selective mGluR1 antagonist, (3-Ethyl-2-methyl-6-quinolinyl)(cis-4-methoxycyclohexyl)methanone, which features a substituted quinoline core, has been developed, highlighting the potential of this chemical scaffold for targeting CNS disorders. biointerfaceresearch.com

Investigation of Anti-inflammatory Potential

Inflammation is a complex biological response implicated in numerous diseases, including cancer. Quinoline-based small molecules have emerged as promising anti-inflammatory agents by targeting several key pharmacological targets. nih.govresearchgate.net These include enzymes like Cyclooxygenase (COX) and signaling molecules such as TNF-α. nih.gov The anti-inflammatory properties of quinoline derivatives are highly dependent on the nature and position of substituents on the quinoline ring. nih.gov

Recent studies have shown that novel quinoline analogues can act as potent inhibitors of the NLRP3 inflammasome, a key component of the innate immune system that drives inflammation. google.com By directly targeting and blocking the assembly and activation of the NLRP3 inflammasome, these compounds can exert significant anti-inflammatory effects, suggesting their potential for treating a range of inflammatory diseases. google.com

Exploration of Antiviral Activities

The quinoline scaffold is a significant pharmacophore in the development of antiviral agents due to its versatile structure, which allows for diverse substitutions to enhance binding affinity, selectivity, and pharmacokinetic properties. doi.org The aromatic nature of quinoline facilitates hydrophobic interactions with viral proteins and nucleic acids, which can inhibit viral replication and other essential viral functions. doi.org Researchers have explored the antiviral potential of quinoline derivatives against a wide range of viruses, including Dengue virus, Respiratory Syncytial Virus (RSV), Yellow Fever Virus (YFV), and Influenza A Virus (IAV). doi.orgnih.govnih.gov

Studies have demonstrated that novel quinoline derivatives can exhibit dose-dependent inhibition of viruses like Dengue virus serotype 2. nih.govsemanticscholar.org Certain compounds have been shown to impair the accumulation of viral envelope glycoproteins in infected cells, suggesting a mechanism of action that involves the early stages of viral infection rather than direct virucidal activity. nih.gov The development of quinoline derivatives is considered a promising avenue for creating new antivirals against debilitating viral diseases for which no effective treatments currently exist. nih.govsemanticscholar.org

Recent research has focused on synthesizing and screening new series of quinoline derivatives for their antiviral efficacy. For instance, a study identified a lead compound through high-throughput screening which led to the development of derivatives with significant activity against Respiratory Syncytial Virus (RSV). nih.gov One particular derivative, compound 1g , showed potent anti-RSV activity with low cytotoxicity, resulting in a high selectivity index and marking it as a promising candidate for further development. nih.gov Another study revealed that among a series of synthesized quinoline derivatives, compound 4 was an effective inhibitor against RSV, while compound 6 was effective against Yellow Fever Virus (YFV). doi.org Furthermore, some derivatives have shown potent activity against Influenza A Virus (IAV), with the most active compound, 1ae , being significantly more potent than the reference drug ribavirin and appearing to inhibit the virus's transcription and replication cycle at an early stage. nih.gov

The broad-spectrum potential of quinoline derivatives is a key area of investigation, with compounds being tested against various viral strains. nih.gov This versatility makes the quinoline scaffold a valuable starting point for the development of novel antiviral drugs that could address the challenges of drug resistance and cytotoxicity associated with existing therapies. doi.orgnih.gov

Table 1: Antiviral Activity of Selected Quinoline Derivatives

| Compound | Target Virus | Activity Measurement | Value | Selectivity Index (SI) |

|---|---|---|---|---|

| Compound 4 | Respiratory Syncytial Virus (RSV) | EC50 | 8.6 µg/mL | 11.6 |

| Compound 6 | Yellow Fever Virus (YFV) | EC50 | 3.5 µg/mL | 28.5 |

| Compound 1g | Respiratory Syncytial Virus (RSV) | IC50 | 3.70 µM | 673.06 |

| Compound 1ae | Influenza A Virus (IAV) | IC50 | 1.87 µM | >1069.5 |

| Compound 1af | Respiratory Syncytial Virus (RSV) | IC50 | 3.10 µM | >806.45 |

| Compound 1ah | Respiratory Syncytial Virus (RSV) | IC50 | 3.31 µM | >755.29 |

Ligand Design for Organometallic Complexes with Biological Relevance

The quinoline framework is extensively used in the design of ligands for creating organometallic and coordination complexes with significant biological applications. researchgate.netresearchgate.net The nitrogen atom in the quinoline ring acts as a potent donor for coordination with metal ions, and the planar aromatic structure can be readily functionalized to modulate the steric and electronic properties of the resulting metal complex. researchgate.net This adaptability influences the solubility, reactivity, and biological activity of the complexes. researchgate.net Quinoline-based ligands, particularly Schiff bases, have been a major focus of research, as their coordination with transition metal ions often enhances their biological efficacy. researchgate.netnih.gov

The design of these ligands often involves incorporating other donor atoms to create multidentate chelating agents, which form stable complexes with a variety of metals. For example, Schiff bases derived from quinoline can coordinate with metals like copper (II), leading to complexes with promising cytotoxic activity against cancer cell lines. nih.govacs.org The resulting metal complexes are investigated for a wide range of biological activities, including anticancer, antibacterial, antifungal, and antioxidant properties. nih.gov

Another important class of quinoline-based ligands includes N-heterocyclic carbenes (NHCs) functionalized with a quinoline moiety. These have been used to synthesize organometallic complexes with gold (I) and silver (I), which have demonstrated activity against pathogens like Leishmania infantum. nih.gov Similarly, quinoline-appended stibine ligands have been prepared to synthesize platinum (II) complexes, showcasing the versatility of quinoline in creating diverse coordination spheres. acs.org The design principles for these ligands focus on creating specific geometries and electronic environments around the metal center to achieve targeted biological interactions. Researchers have successfully synthesized complexes containing copper, cadmium, chromium, iron, cobalt, and nickel using various quinoline derivative ligands. researchgate.net The ability of the quinoline ring to participate in π–π stacking interactions is another feature exploited in the supramolecular assembly of these metal complexes, which can influence their biological recognition and activity. rsc.org

The strategic selection of the metal and the tailored design of the quinoline ligand are crucial for developing organometallic compounds with desired therapeutic or diagnostic properties. The resulting complexes are a subject of growing interest in medicinal chemistry as an alternative to purely organic molecules. acs.org

Table 2: Examples of Quinoline-Based Ligands in Biologically Relevant Metal Complexes

| Ligand Type | Metal Ion(s) | Resulting Complex Type | Potential Biological Application |

|---|---|---|---|

| Quinoline Schiff Base | Copper (II) | Coordination Complex | Anticancer, Antibacterial, Antioxidant |

| Quinoline-functionalized N-heterocyclic carbene (NHC) | Gold (I), Silver (I) | Organometallic Complex | Leishmanicidal |

| Tri(8-quinolinyl)stibane | Platinum (II) | Organometallic Complex | Not specified |

| 8-Hydroxyquinolinate | Gallium (III), Vanadium (IV/V) | Coordination Compound | Leishmanicidal |

| N'-(substituted-benzylidene)quinoline-3-carbohydrazide | Copper, Cadmium, Chromium, Iron, Cobalt, Nickel | Coordination Complex | General Biological Activity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloro-6-methoxy-2,3-dimethylquinoline, and how are intermediates characterized?

- Methodology : The synthesis typically involves multi-step reactions starting from 4-chloroquinoline derivatives. Key steps include alkylation (propyl group introduction at position 3), methoxylation (methoxy group at position 6), and methylation (methyl group at position 2). Intermediates like 4-azido-6-methoxy-2-methylquinoline are prepared using propargyl alcohol or bromide under basic conditions . Characterization employs NMR, HPLC, and mass spectrometry to confirm regiochemistry and purity. For example, intermediates such as [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methanol are validated via H/C NMR .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound derivatives?

- Methodology : High-resolution mass spectrometry (HRMS) and X-ray crystallography are gold standards for structural confirmation. H/C NMR is used to resolve substituent positions, while HPLC (≥95% purity) ensures product homogeneity. For example, crystallographic data (e.g., Acta Crystallographica Section E) resolve ambiguities in dihedral angles and molecular packing .

Q. How do substituent positions (chloro, methoxy, methyl) influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : The 4-chloro group is highly reactive toward nucleophiles (e.g., amines, thiols) due to electron withdrawal by the quinoline ring. Methoxy groups at position 6 enhance ring stability via resonance effects, while methyl groups at positions 2 and 3 sterically hinder certain reactions. Substitution reactions are typically conducted in DMF or THF with NaH as a base .

Advanced Research Questions

Q. How can researchers optimize catalytic systems for cross-coupling reactions involving this compound?

- Methodology : Palladium-based catalysts (e.g., [PdCl(dcpf)] with KPO) in 1,4-dioxane are effective for Suzuki-Miyaura couplings. Optimization involves varying ligand ratios (e.g., dcpf = 1,1'-bis(dicyclohexylphosphino)ferrocene) and reaction temperatures (80–100°C) to improve yields. For example, coupling with arylboronic acids achieves >80% yield under these conditions .

Q. What strategies resolve contradictions in biological activity data for quinoline derivatives?

- Methodology : Contradictory results (e.g., antimicrobial vs. cytotoxic activity) are addressed via dose-response assays (IC determination) and target-specific studies (e.g., enzyme inhibition kinetics). For instance, derivatives with 1,2,3-triazole moieties show dual dopamine D2 and serotonin 5-HT3 receptor antagonism, requiring radioligand binding assays to validate selectivity .

Q. How does the substitution pattern of this compound affect its interaction with biological targets like kinases or receptors?

- Methodology : Molecular docking and QSAR models correlate substituent effects with activity. The 4-chloro group enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., p38α MAP kinase), while the methoxy group improves solubility for membrane penetration. In vitro assays (e.g., kinase inhibition IC) validate computational predictions .

Q. What are the challenges in scaling up the synthesis of this compound derivatives, and how are they mitigated?

- Methodology : Scaling issues include regioselectivity loss and byproduct formation. Flow chemistry with immobilized catalysts (e.g., Pd/C) improves reproducibility. For example, continuous hydrogenation reduces dihydroquinoline byproducts from 15% to <5% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.